molecular formula C15H22BrNO2 B4897448 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]azepane

1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]azepane

Cat. No.: B4897448
M. Wt: 328.24 g/mol
InChI Key: UDMOFRRYRGSZLV-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]azepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, which is further connected to an azepane moiety via a methylene bridge. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]azepane typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2,4-dimethoxybenzyl alcohol followed by its conversion to the corresponding azepane derivative. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in solvents like dichloromethane or acetonitrile .

Chemical Reactions Analysis

1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]azepane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiocyano, or amino derivatives, while oxidation reactions can produce aldehydes or acids.

Scientific Research Applications

1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]azepane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features make it a candidate for drug development, particularly in the design of new therapeutic agents.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]azepane is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine and methoxy groups may facilitate binding to specific enzymes or receptors, influencing their activity. The azepane ring can interact with biological membranes, potentially altering their properties and affecting cellular processes .

Comparison with Similar Compounds

Similar compounds to 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]azepane include:

The uniqueness of this compound lies in its azepane ring, which is not present in the similar compounds listed above. This structural difference can lead to distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

1-[(5-bromo-2,4-dimethoxyphenyl)methyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2/c1-18-14-10-15(19-2)13(16)9-12(14)11-17-7-5-3-4-6-8-17/h9-10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMOFRRYRGSZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCCCCC2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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